D-Glucitol monostearate

Sugar ester surfactant Hydrogen bonding Polyol ester structure

D-Glucitol monostearate (CAS 26836-47-5) is a non-ionic polyol fatty acid monoester formed by direct esterification of the straight-chain sugar alcohol D-glucitol (sorbitol) with stearic acid (C18:0). Unlike its cyclic-anhydride congener sorbitan monostearate (Span 60, E491), D-glucitol monostearate retains the fully open-chain glucitol backbone bearing five free hydroxyl groups (C24H48O7, MW 448.64 g/mol).

Molecular Formula C24H48O7
Molecular Weight 448.6 g/mol
CAS No. 26836-47-5
Cat. No. B13427304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucitol monostearate
CAS26836-47-5
Molecular FormulaC24H48O7
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C24H48O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h20-21,23-27,29-30H,2-19H2,1H3/t20-,21+,23-,24-/m1/s1
InChIKeyKEFRSFBGIAUBNZ-CBJLPSGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Glucitol Monostearate (CAS 26836-47-5) – Procurement-Grade Identity and Structural Baseline


D-Glucitol monostearate (CAS 26836-47-5) is a non-ionic polyol fatty acid monoester formed by direct esterification of the straight-chain sugar alcohol D-glucitol (sorbitol) with stearic acid (C18:0) [1]. Unlike its cyclic-anhydride congener sorbitan monostearate (Span 60, E491), D-glucitol monostearate retains the fully open-chain glucitol backbone bearing five free hydroxyl groups (C24H48O7, MW 448.64 g/mol) . This structural distinction governs key physicochemical parameters—including hydrogen-bonding capacity, solvation behaviour, and enzymatic reactivity—that materially affect selection in biocatalytic synthesis, organogel formulation, and regulated food-contact material applications [2].

Structural Identity

Open-chain D-glucitol ester with five free hydroxyl groups; not the cyclic sorbitan ester (Span 60).

Physicochemical Signature

Greater hydrophilicity (XLogP 5.4 vs 6.9 for sorbitan ester) and higher H-bond donor count support distinct solvation and self-assembly.

Regulatory Distinction

Listed in EU 10/2011 Annex I for plastic food-contact materials; not interchangeable with food additive E491 (sorbitan monostearate).

Why D-Glucitol Monostearate Cannot Be Interchanged with Sorbitan Monostearate in Research and Industrial Procurement


Despite sharing the stearic acid moiety, D-glucitol monostearate and sorbitan monostearate are chemically non-equivalent molecular entities with different CAS registry numbers, molecular formulae, and regulatory classifications. The open-chain glucitol ester (C24H48O7) carries five hydrogen-bond donor groups versus three for the cyclic sorbitan analogue (C24H46O6), producing a computed XLogP3-AA of 5.4 compared to 6.9 for the sorbitan form [1]. These differences are not cosmetic: they translate into distinct regioselectivity in biocatalytic processing, divergent organogel network architecture, and separate regulatory listings—D-glucitol monostearate appears on the EU positive list for plastic food-contact materials (Regulation 10/2011/EU), while sorbitan monostearate is regulated primarily as food additive E491 [2]. Substituting one for the other without quantitative verification risks non-compliance, failed gelation, or loss of enzymatic process efficiency.

Chemistry Mismatch

Five H-bond donors vs three in sorbitan ester; lower lipophilicity alters solvation, self-assembly, and enzymatic reactivity. Procurement of the sorbitan analogue may yield divergent performance.

Regulatory Divergence

Authorised for EU plastic food-contact materials (10/2011) vs sorbitan monostearate regulated as food additive E491. Substitution can lead to non-compliance in food-packaging applications.

D-Glucitol Monostearate (26836-47-5) – Product-Specific Quantitative Evidence for Scientific Selection


Molecular Architecture: Open-Chain Glucitol Ester Retains Five Free Hydroxyls Versus Three in Cyclic Sorbitan Analogues

D-Glucitol monostearate contains an intact D-glucitol backbone with five hydrogen-bond-donor hydroxyl groups and seven hydrogen-bond-acceptor sites, versus sorbitan monostearate (Span 60), which carries only three H-bond donors and six acceptors owing to intramolecular dehydration of the sugar alcohol to a tetrahydrofuran ring [1]. This structural difference yields a computed XLogP3-AA partition coefficient of 5.4 for the glucitol ester, compared to 6.9 for the sorbitan ester—indicating measurably greater hydrophilicity [2]. The molecular formula distinction (C24H48O7, MW 448.64 Da vs C24H46O6, MW 430.62 Da) is analytically resolvable by LC-MS or NMR and directly governs solvation, self-assembly, and derivatisation behaviour .

Molecular Architecture
Head-to-head
5 H-bond donors, XLogP 5.4 (vs 3 donors, XLogP 6.9 for sorbitan ester)
Greater hydrophilicity supports hydrogen-bond-driven self-assembly and regioselective derivatisation.
Computed PubChem properties; experimental confirmation by LC-MS/NMR advised.
Sugar ester surfactant Hydrogen bonding Polyol ester structure

Regulatory Status: EU Plastic Food-Contact Material Authorisation Distinct from Food Additive E491

D-Glucitol monostearate (EC 248-027-9) is explicitly listed in Annex I of EU Regulation 10/2011/EU as an authorised monomer/starting substance for plastic food-contact materials (FCMs), whereas sorbitan monostearate (E491, EC 215-664-9) is regulated under a separate framework as a permitted food additive [1]. This regulatory bifurcation means that the open-chain glucitol ester can be legally incorporated into plastic packaging layers intended for direct food contact within the EU, while the sorbitan congener is not listed for this purpose [2]. The distinction is critical for procurement in food-packaging R&D and manufacturing: selecting the wrong CAS number may cause a formulation to fail migration testing or regulatory audit.

Regulatory Status
Head-to-head
Listed in EU 10/2011 Annex I for plastic FCMs (yes) vs sorbitan monostearate (no)
Regulatory listing distinguishes formulatability for food-contact packaging.
Binary classification; verify current amendment status.
Food contact materials Regulatory compliance EU Regulation 10/2011

Biocatalytic Synthesis: Enzymatic Route Achieves 94% Regioselective Conversion to Sorbitol 1(6)-Monostearate in 12 Hours

D-Glucitol monostearate (sorbitol 1(6)-monostearate) can be synthesised with high regioselectivity via Aspergillus terreus lipase-mediated esterification in n-hexane, achieving 94% conversion to the monoester at the primary (C1/C6) hydroxyl position in 12 hours under optimised conditions (45 °C, immobilised lipase), rising to 96% with immobilised enzyme . In contrast, conventional chemical esterification of sorbitol with stearic acid at high temperature (220–240 °C) using acid or alkaline catalysts yields a complex mixture of mono-, di-, and tri-esters together with cyclic sorbitan and isosorbide by-products due to competing intramolecular dehydration, requiring extensive purification to isolate a defined monostearate [1]. The enzymatic route preserves the open-chain glucitol backbone and the five free hydroxyl groups, which are essential for downstream derivatisation.

Enzymatic Conversion
Head-to-head
94% conversion to sorbitol 1(6)-monostearate
Lipase-mediated route achieves high regioselectivity vs chemical esterification mixtures.
Aspergillus terreus lipase, n-hexane, 45°C, 12 h; immobilised enzyme gives 96%.
Biocatalysis Lipase esterification Green chemistry

Organogel Structural Architecture: Glucitol-Based Gelators Exhibit Higher Lamellar d-Spacing Compared to Glyceryl Analogues

In comparative organogel studies, sorbitol (D-glucitol)-based gelators produce lamellar structures with consistently higher d-spacing than analogous glyceryl monostearate-based gels when formulated in medium-chain triglyceride (MCT) and long-chain triglyceride (LCT) oils. D-Glucitol monostearate forms thermoreversible, opaque organogels with a minimum gelation concentration of approximately 10% w/w in triacylglycerol oils and 20% w/w in olive oil, with gel melting at 40–45 °C [1]. The increased d-spacing arises from the larger sorbitol headgroup, which expands the inter-bilayer distance and enhances the solvent-immobilisation capacity of the three-dimensional tubular network formed by self-assembly of toroidal inverse vesicles into rod-shaped tubules [2]. Glyceryl monostearate (HLB 3.8), in contrast, packs into tighter lamellae and lacks the tubular network architecture characteristic of sorbitol-based organogelators.

Lamellar d-Spacing
Reported
Higher d-spacing vs glyceryl monostearate; min gelation 10% w/w in TAG oils
Expanded inter-bilayer distance supports larger active-molecule entrapment in organogels.
Thermoreversible gel melting 40–45°C; cross-study comparison.
Organogel Lamellar d-spacing Low-molecular-weight organogelator

D-Glucitol Monostearate (26836-47-5) – Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Biocatalytic Synthesis of Regioisomerically Pure Sugar Monoesters for Structure–Function Research

D-Glucitol monostearate can be produced enzymatically with 94–96% conversion and regioselectivity for the primary C1(6)-hydroxyl position using immobilised Aspergillus terreus lipase in n-hexane at 45 °C within 12 hours . This enables procurement of a structurally defined monoester with all five free hydroxyls intact—ideal for systematic studies correlating headgroup architecture with interfacial tension, emulsification performance, or antimicrobial activity. Conventional chemically synthesised sorbitan monostearate, in contrast, is a heterogeneous mixture of sorbitan/isosorbide mono-, di-, and tri-esters that confounds structure–activity analysis [1].

EU-Compliant Plastic Food-Contact Packaging Formulation

Because D-glucitol monostearate (EC 248-027-9) is explicitly listed in Annex I of EU Regulation 10/2011/EU as an authorised starting substance for plastic food-contact materials, it can be legally incorporated into monolayer or multilayer polymer films, adhesives, and coatings that directly contact food . Procurement for EU-bound food-packaging development should specify CAS 26836-47-5 rather than CAS 1338-41-6 (sorbitan monostearate, E491), as only the former satisfies the positive-list requirement for plastic FCMs under current EU legislation.

Organogel-Based Transdermal and Topical Drug Delivery Systems Requiring High Active-Molecule Loading

The expanded lamellar d-spacing of sorbitol-based organogel networks—structured by self-assembly of D-glucitol monostearate into rod-shaped tubules—provides greater inter-bilayer volume for entrapment of hydrophilic drugs and antigens compared to tighter glyceryl monostearate lamellae . With a minimum gelation concentration of 10% w/w in triacylglycerol oils and thermoreversible gelation melting at 40–45 °C, D-glucitol monostearate organogels offer a reproducible, excipient-minimal platform for controlled-release topical formulations where glyceryl-based organogels fail to gel at comparable concentrations [1].

Derivatisation Platform for Bio-Based Polyols in Polyurethane and Polyester Synthesis

The retention of five free hydroxyl groups on the D-glucitol backbone (versus three on sorbitan monostearate) provides additional reactive sites for chain extension, cross-linking, or functionalisation in the synthesis of bio-based polyurethanes, alkyd resins, and polyester polyols . The higher hydroxyl functionality (theoretical OH value can be computed from the five OH groups per 448.64 g/mol) directly impacts cross-link density and final polymer mechanical properties—a dimension where the sorbitan analogue, with only three OH groups, yields a measurably lower cross-linking capacity [1].

Application
Selection Property
Validation Focus
Biocatalytic sugar ester synthesis
Enzymatic regioselectivity profile
Structural uniformity and free hydroxyl retention
EU plastic food-contact material formulation
EU 10/2011 Annex I listing
Regulatory compliance for migration testing
Organogel-based topical delivery research
Expanded lamellar d-spacing network
Active-molecule loading and release kinetics
Bio-based polyol synthesis
Five free hydroxyl groups per molecule
Cross-link density and polymer mechanical properties
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